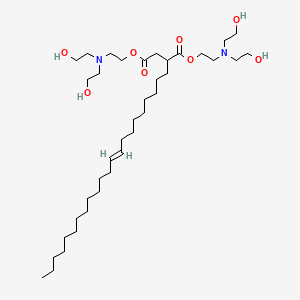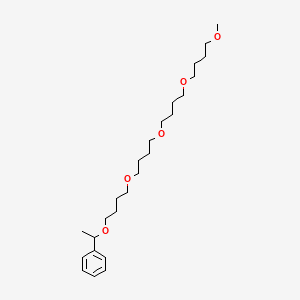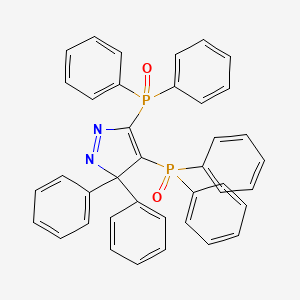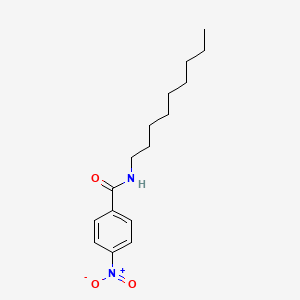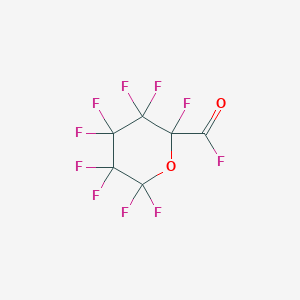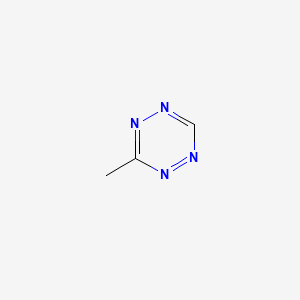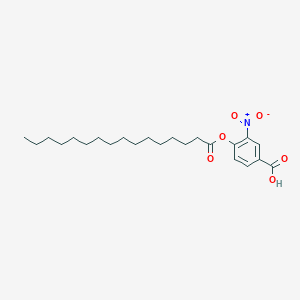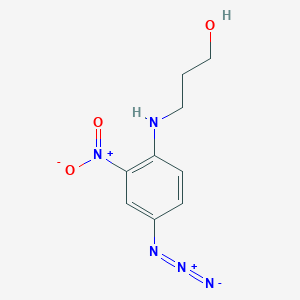![molecular formula C16H28ClNO2 B14485495 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride CAS No. 65340-89-8](/img/structure/B14485495.png)
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is an organic compound that belongs to the class of phenols and amines. This compound is characterized by the presence of a butyl(propyl)amino group attached to an ethyl chain, which is further connected to a methoxyphenol moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the reaction of butylamine and propylamine with ethylene oxide to form the butyl(propyl)amino intermediate.
Attachment to the Phenol Ring: The amino intermediate is then reacted with 2-methoxyphenol under basic conditions to form the desired compound.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the initial formation of the amino intermediate.
Continuous Flow Systems: Employing continuous flow systems for the attachment of the amino intermediate to the phenol ring.
Crystallization: The final product is crystallized and purified to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and pain.
Binding Interactions: The amino and phenol groups interact with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the amino group, making it less versatile in biological applications.
Butylamine: Lacks the phenol group, limiting its use in organic synthesis.
Propylamine: Similar to butylamine but with a shorter carbon chain.
Uniqueness
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is unique due to its combined functional groups, which provide a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Properties
CAS No. |
65340-89-8 |
|---|---|
Molecular Formula |
C16H28ClNO2 |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
5-[2-[butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-4-6-11-17(10-5-2)12-9-14-7-8-16(19-3)15(18)13-14;/h7-8,13,18H,4-6,9-12H2,1-3H3;1H |
InChI Key |
BWVWTWKJDMFHOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
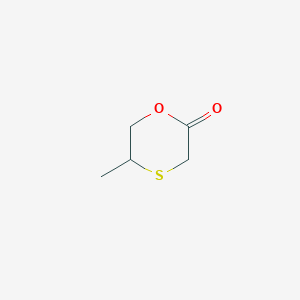

![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
